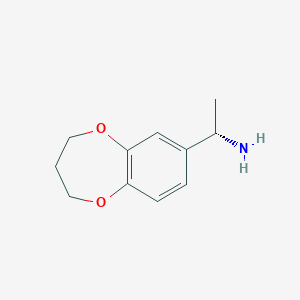

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYATSWXTBXDHA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCCCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, a compound with the molecular formula CHNO, is part of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

The compound has a molecular weight of 195.25 g/mol and is characterized by its unique benzodioxepin structure. Its IUPAC name is (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, and it is often used in medicinal chemistry due to its structural properties that may influence biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to benzodioxepin compounds. For instance, a study reported that certain analogs exhibited significant cytotoxicity against HeLa cells with IC values ranging from 10.46 μM to higher concentrations depending on the specific compound tested . While specific data on this compound is limited, its structural similarity suggests potential cytotoxic properties that warrant further investigation.

Antimicrobial Activity

The antimicrobial properties of benzodioxepin derivatives have been a focus of research. A review highlighted that compounds within this class demonstrated effective antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanisms often involve disruption of bacterial cell walls and inhibition of essential enzymes .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | MRSA |

| This compound | TBD | TBD |

Note: MIC values for this compound are yet to be determined.

Enzyme Inhibition

Another significant area of interest is the inhibition of specific enzymes by benzodioxepin derivatives. Research indicates that some compounds can inhibit α-glucosidase effectively, which is crucial for managing diabetes and obesity . The potential for this compound to act as an enzyme inhibitor could position it as a candidate for therapeutic applications in metabolic disorders.

Case Studies

In a recent study investigating the biological properties of related compounds, researchers performed molecular docking studies to elucidate binding affinities and mechanisms of action for several benzodioxepin derivatives. These studies provided insights into structure–activity relationships that could inform future drug design efforts involving this compound .

Scientific Research Applications

Pharmaceutical Intermediates

(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that enhance biological activity, making it a valuable building block for drug development.

Potential Antidepressant Activity

Research indicates that derivatives of benzodioxepine compounds exhibit antidepressant properties. For instance, studies have shown that modifications of the benzodioxepine structure can lead to compounds with selective serotonin reuptake inhibition, suggesting potential applications in treating mood disorders .

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of benzodioxepine derivatives. These compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Synthetic Pathways

The compound can be utilized in various synthetic pathways to create more complex molecules. Its unique structure allows for reactions such as amination and alkylation, which are essential in organic synthesis.

Dye and Agrochemical Production

Due to its chemical properties, this compound can also be used as a precursor in the production of dyes and agrochemicals. The compound's ability to undergo further chemical transformations makes it suitable for these applications .

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing new antidepressant agents derived from this compound showed promising results. Researchers modified the amine group to enhance binding affinity to serotonin receptors, resulting in compounds with improved efficacy compared to existing antidepressants.

Case Study 2: Neuroprotective Compound Development

In another investigation, derivatives of this compound were tested for neuroprotective effects against oxidative stress-induced neuronal cell death. The results indicated that certain modifications led to significant increases in cell viability and reductions in oxidative markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodioxepin Derivatives

a) 3,4-Dihydro-2H-1,5-Benzodioxepin-7-amine

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.18 g/mol

- CAS RN : 175136-34-2

- Properties: This simpler derivative lacks the ethanamine side chain. It is soluble in water and ethanol, making it suitable for aqueous-phase reactions . Its melting point (81–82°C) and commercial availability (e.g., Thermo Scientific) highlight its utility as a precursor in drug discovery .

b) 2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol

- CAS RN : 1158743-14-6

- Properties : The ethanamine substituent is positioned at the 2-carbon of the benzodioxepin ring, differing from the target compound’s 7-position substitution. This structural variation may influence receptor binding or metabolic stability .

Functionalized Benzodioxepin Analogs

a) 3,4-Dihydro-2H-1,5-Benzodioxepin-7-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- CAS RN : 20825-89-2

- Properties : The carboxylic acid group introduces polarity and acidity (pKa ~4–5), contrasting with the basic amine group of the target compound. This derivative is solid at room temperature (mp: 143–146°C) .

b) 4-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1,3-Thiazol-2-Amine

- Molecular Formula: Not explicitly stated (estimated C₁₂H₁₂N₂O₂S)

- CAS RN : 306935-51-3

Chiral Amines with Related Heterocycles

a) (1S)-1-(3,4-Dihydro-2H-1-Benzopyran-3-yl)Ethan-1-Amine

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS RN : 1372875-86-9

- Properties: Replacing the benzodioxepin core with a benzopyran (oxygen-containing bicyclic system) alters ring strain and electronic properties.

b) 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethanamine

Physicochemical and Analytical Comparisons

Key Properties

Collision Cross-Section (CCS) Data

The target compound’s CCS values for various adducts (e.g., [M+H]⁺: 144.0 Ų; [M+Na]⁺: 153.7 Ų) provide benchmarks for mass spectrometry characterization. These values differ from simpler analogs like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, which lacks the ethanamine side chain and thus has a smaller CCS.

Q & A

Q. What are the recommended synthetic routes for preparing (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Benzodioxepin derivatives are typically synthesized via multistep reactions, including cyclization, reduction, and functionalization. For example, benzodioxepin scaffolds can be generated through acid-catalyzed cyclization of diols or via coupling reactions using palladium catalysts. Reduction of intermediates (e.g., ketones to amines) may employ LiAlH₄ or NaBH₄ under anhydrous conditions . Optimization involves adjusting solvent systems (e.g., dry ether or THF), temperature control (0–25°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure (1S)-configured products .

Q. How should researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chiral HPLC or polarimetry to confirm the (1S) enantiomeric excess.

- ¹H/¹³C NMR to verify benzodioxepin ring protons (δ 4.0–4.5 ppm for methyleneoxy groups) and amine protons (δ 1.5–2.5 ppm).

- FTIR for amine N-H stretches (~3300 cm⁻¹) and benzodioxepin C-O-C vibrations (~1250 cm⁻¹).

- Mass spectrometry (HRMS) to confirm molecular weight (calculated for C₁₁H₁₅NO₂: 193.11 g/mol).

- TLC with iodine or UV visualization to monitor reaction progress .

Q. What safety protocols are essential for handling this amine derivative in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear safety goggles, nitrile gloves, and impervious lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .

- Waste Disposal : Segregate chemical waste and consult certified disposal services for amines and benzodioxepin-containing compounds .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Studies : Use radioligand displacement assays (e.g., with ³H-labeled ligands) to test affinity for serotonin or dopamine receptors, given structural similarities to psychoactive amines.

- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target GPCRs.

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-treated cells. Validate results with orthogonal methods (e.g., BRET for receptor activation) .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for benzodioxepin derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values in cell lines (e.g., hepatocytes) with LD₅₀ in rodent models. Adjust for metabolic differences using liver microsome assays.

- Toxicokinetics : Measure plasma half-life and tissue distribution to identify bioaccumulation risks.

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to uncover off-target effects not evident in vitro .

Q. How can environmental impact assessments proceed despite limited ecotoxicological data for this compound?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar amines (e.g., benzodiazepines) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (logP calculations).

- QSAR Modeling : Predict acute aquatic toxicity (e.g., LC₅₀ for fish) using quantitative structure-activity relationship tools.

- Microcosm Studies : Expose soil/water samples to the compound and monitor microbial diversity via 16S rRNA sequencing .

Q. What experimental approaches validate the enantiomeric stability of (1S)-configured amines under physiological conditions?

- Methodological Answer :

- Chiral Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze enantiomeric ratio over time via chiral HPLC.

- Racemization Kinetics : Calculate activation energy (ΔG‡) using Arrhenius plots from temperature-dependent studies.

- Metabolite Screening : Identify chiral metabolites using LC-MS/MS after hepatic microsome incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.